

Chemical structure and properties of YKL-1-116

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: YKL-1-116

Cat. No.: B10817727

Get Quote

YKL-1-116: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **YKL-1-116**, a selective and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). This document is intended to serve as a valuable resource for researchers in oncology, cell biology, and drug discovery.

Chemical Structure and Properties

YKL-1-116 is a small molecule inhibitor characterized by a pyrrolidinopyrazole core.[1] Its chemical structure and key properties are summarized below.

Chemical Structure:

(S)-3-((3-(4-acrylamidobenzamido)phenyl)amino)-N-(2-(dimethylamino)-1-phenylethyl)-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxamide

Table 1: Physicochemical and In Vitro Properties of YKL-1-116



Property	Value	Reference
CAS Number	1957202-71-9	[2]
Molecular Formula	C34H38N8O3	[2][3]
Molecular Weight	606.72 g/mol	[2]
Appearance	Solid	[3]
Storage (Powder)	-20°C for 3 years; 4°C for 2 years	[2]
Storage (In solvent)	-80°C for 6 months; -20°C for 1 month	[2]
CDK7 IC50	7.6 nM (in vitro, biochemical assay)	[4]
CDK9 IC50	> 1 µM	[4]
CDK2 IC50	1.1 μΜ	[4]
CHK2 IC50	7.4 nM	[4]
FGR IC50	5.1 nM	[4]
PRKCQ IC50	4.9 nM	[4]
SRC IC50	3.9 nM	[4]

Mechanism of Action and Signaling Pathway

YKL-1-116 is a selective and covalent inhibitor of CDK7.[1] CDK7 is a key regulator of two fundamental cellular processes: cell cycle progression and transcription.[5][6][7]

Cell Cycle Control: As a component of the CDK-activating kinase (CAK) complex, CDK7
phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, which
are essential for driving the cell through different phases of the cell cycle.[5][6] Inhibition of
CDK7 by YKL-1-116 prevents the activation of these downstream CDKs, leading to cell
cycle arrest.[7]



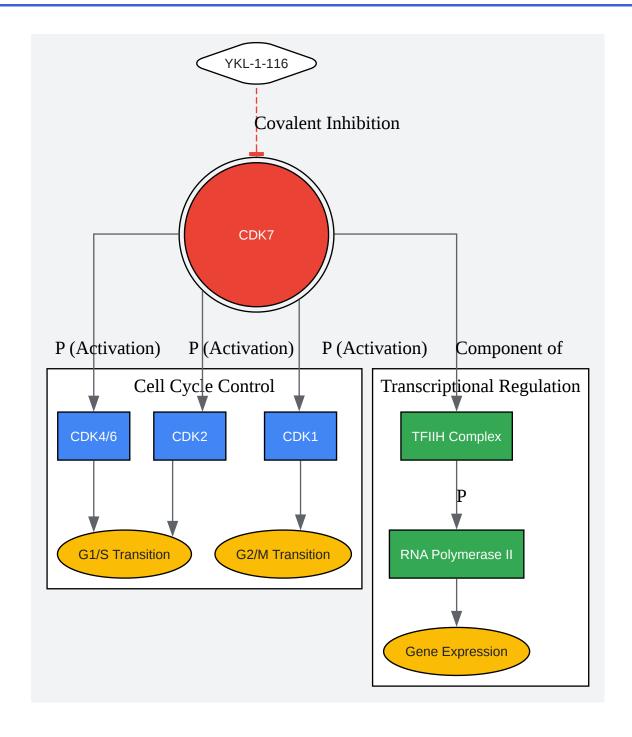




Transcriptional Regulation: CDK7 is also a subunit of the general transcription factor IIH
 (TFIIH).[7] In this context, it phosphorylates the C-terminal domain (CTD) of RNA
 Polymerase II (Pol II), a critical step for the initiation and elongation of transcription.[5] By
 inhibiting the kinase activity of TFIIH-associated CDK7, YKL-1-116 can suppress the
 transcription of genes, particularly those with super-enhancers that are often associated with
 oncogenic drivers.[5]

The dual inhibition of cell cycle progression and transcription makes CDK7 an attractive target for cancer therapy, and **YKL-1-116** serves as a tool to probe these functions.





Click to download full resolution via product page

CDK7 signaling pathways and the inhibitory action of **YKL-1-116**.

Experimental Protocols

While specific, detailed protocols for **YKL-1-116** are not readily available in the public domain, the following sections outline general methodologies for key experiments based on the literature for CDK7 inhibitors.



In Vitro Kinase Assay

This assay is used to determine the potency of YKL-1-116 against CDK7 and other kinases.

Materials:

- Recombinant human CDK7/Cyclin H/MAT1 complex
- Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA)
- ATP (radiolabeled [y-32P]ATP or for non-radioactive assays)
- Substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)
- YKL-1-116 stock solution in DMSO
- 96-well plates
- Phosphocellulose paper or other capture method
- Scintillation counter or appropriate detection instrument

Procedure:

- Prepare serial dilutions of YKL-1-116 in kinase buffer.
- In a 96-well plate, add the kinase, substrate, and diluted YKL-1-116 or DMSO (vehicle control).
- Initiate the reaction by adding ATP.
- Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
- Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).
- Wash the phosphocellulose paper to remove unincorporated ATP.
- Quantify the incorporated radioactivity using a scintillation counter.



Calculate the percent inhibition for each concentration of YKL-1-116 and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This assay measures the effect of YKL-1-116 on the growth of cancer cell lines.

Materials:

- Cancer cell line of interest (e.g., HCT116)
- Complete cell culture medium
- YKL-1-116 stock solution in DMSO
- 96-well cell culture plates
- Cell viability reagent (e.g., MTT, CellTiter-Glo®)
- Plate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with serial dilutions of YKL-1-116 or DMSO (vehicle control).
- Incubate the cells for a specified period (e.g., 72 hours).
- Add the cell viability reagent according to the manufacturer's instructions.
- Measure the absorbance or luminescence using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) value.

Experimental and Logical Workflows

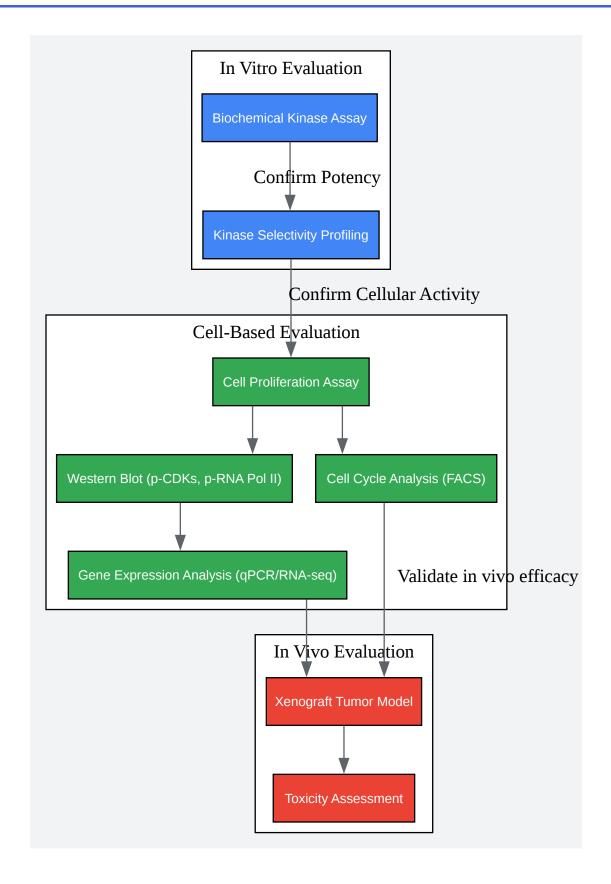






The following diagrams illustrate a typical experimental workflow for evaluating a CDK7 inhibitor like **YKL-1-116** and the logical relationships between different experimental observations.

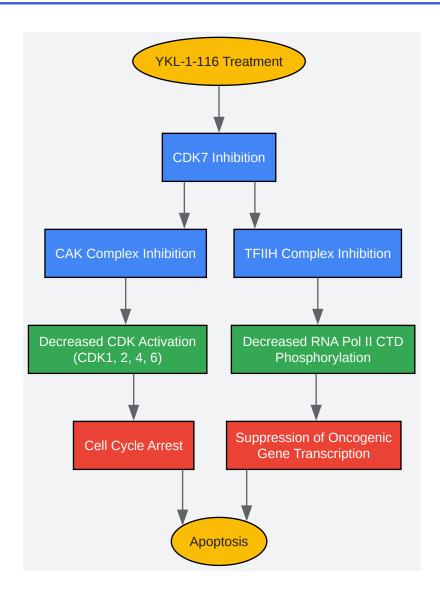




Click to download full resolution via product page

A typical experimental workflow for the evaluation of **YKL-1-116**.





Click to download full resolution via product page

Logical relationships of the cellular effects of YKL-1-116.

Conclusion

YKL-1-116 is a potent and selective covalent inhibitor of CDK7 with demonstrated in vitro activity. Its dual mechanism of action, targeting both cell cycle progression and transcription, makes it a valuable research tool for studying the roles of CDK7 in normal and cancerous cells and a potential starting point for the development of novel anti-cancer therapeutics. Further investigation into its in vivo efficacy, pharmacokinetic properties, and safety profile is warranted.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. graylab.stanford.edu [graylab.stanford.edu]
- 5. CDK7 inhibitors as anticancer drugs PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]
- 7. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- To cite this document: BenchChem. [Chemical structure and properties of YKL-1-116].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b10817727#chemical-structure-and-properties-of-ykl-1-116]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com